N-(2,5-dichlorophenyl)-2-pyrazinecarboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-pyrazinecarboxamide belongs to a class of compounds that exhibit a broad range of biological activities and chemical properties due to their heterocyclic structure. The presence of both pyrazine and dichlorophenyl groups suggests potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Compounds similar to this compound are typically synthesized through condensation reactions involving corresponding anilines and pyrazinecarboxylic acids or their derivatives. For instance, the preparation of pyrazine carboxamides often involves reactions with amines and anilines, suggesting a potential pathway for synthesizing the compound (Naredla, Dash, & Klumpp, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by the presence of planar heterocyclic rings, which are inclined at specific dihedral angles relative to attached phenyl groups. This configuration is crucial for understanding the molecular interactions and stability of these compounds. For example, studies on similar structures have utilized X-ray crystallography to elucidate the planarity and orientation of the molecular framework (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-2-8(13)9(5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMFCJCVNHKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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